![molecular formula C21H18N4OS B2636473 3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-12-6](/img/structure/B2636473.png)

3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

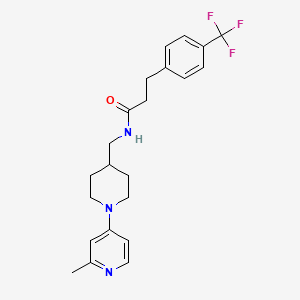

“3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide” is a compound that belongs to the class of thienopyridines . Thienopyridines are a privileged class of compounds that have attracted great interest for their beneficial effects in the treatment of many diseases .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been presented . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid gave angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones .Aplicaciones Científicas De Investigación

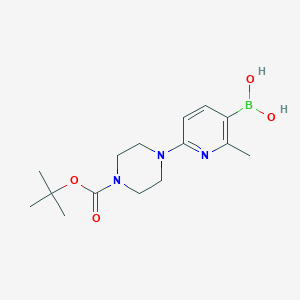

Catalytic Protodeboronation

This compound has been used in the catalytic protodeboronation of pinacol boronic esters . The process involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable and was applied to methoxy protected (−)-Δ8-THC and cholesterol .

LSD1 Inhibitors

The compound is also used in the development of LSD1 inhibitors . LSD1 (Lysine Specific Demethylase 1) is overexpressed in many cancers and has become a new target for anticancer drugs . The compound has been used in molecular docking and three-dimensional quantitative structure–activity relationships (3D-QSAR) to study the binding interaction modes of thieno [3,2-b]pyrrole-5-carboxamide LSD1 inhibitors .

Bone Anabolic Agents

The compound has been used in the development of bone anabolic agents . In this study, C4-piperidine derivatives with polar functional groups were synthesized .

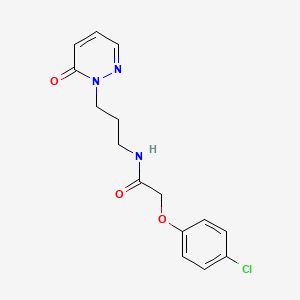

Amino Acid Modification

The compound has been used in the modification of amino acids . A novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed .

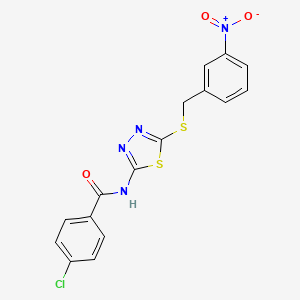

Mecanismo De Acción

The compound contains a thieno[2,3-b]pyridine core, which is a heterocyclic structure found in many bioactive molecules. Compounds with this core structure have been reported to exhibit a wide range of biological activities, including anti-microbial, anti-cancer, and anti-malarial activities .

The compound also contains a pyridine ring, which is a basic nitrogen-containing heterocycle. Pyridine derivatives are known to interact with a variety of biological targets, and they are often used as building blocks in medicinal chemistry .

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-N-(2,5-dimethylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-12-3-4-13(2)17(11-12)24-20(26)19-18(22)15-5-6-16(25-21(15)27-19)14-7-9-23-10-8-14/h3-11H,22H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPYJLUBRCVGLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-[(1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2636401.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2636402.png)

![5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2636405.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B2636408.png)

![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2636409.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2636410.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2636411.png)